molecular formula C7H11ClO B14183722 1-(Chloromethoxy)-4-methylpent-2-yne CAS No. 922721-67-3

1-(Chloromethoxy)-4-methylpent-2-yne

Katalognummer: B14183722
CAS-Nummer: 922721-67-3
Molekulargewicht: 146.61 g/mol
InChI-Schlüssel: YAOMWIPEEWCMFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethoxy)-4-methylpent-2-yne is an organic compound characterized by the presence of a chloromethoxy group attached to a pent-2-yne backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethoxy)-4-methylpent-2-yne can be achieved through several methods. One common approach involves the reaction of 4-methylpent-2-yne with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Chloromethoxy)-4-methylpent-2-yne undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.

Major Products Formed

    Substitution: Various substituted ethers or esters.

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethoxy)-4-methylpent-2-yne has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Chloromethoxy)-4-methylpent-2-yne involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the alkyne moiety can undergo addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Chloromethoxy)propane: Similar in structure but with a shorter carbon chain.

    1-(Chloromethoxy)butane: Another analog with a different carbon chain length.

Eigenschaften

CAS-Nummer

922721-67-3

Molekularformel

C7H11ClO

Molekulargewicht

146.61 g/mol

IUPAC-Name

1-(chloromethoxy)-4-methylpent-2-yne

InChI

InChI=1S/C7H11ClO/c1-7(2)4-3-5-9-6-8/h7H,5-6H2,1-2H3

InChI-Schlüssel

YAOMWIPEEWCMFU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C#CCOCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.